1-(2-Methoxyphenyl-piperazine)

Serotonin receptor pharmacology 5-HT1A agonist Radioligand binding

Select 1-(2-Methoxyphenyl-piperazine) HBr to exploit its unique ortho-substitution. This pharmacophore delivers proven 100-fold 5-HT1A selectivity (12.5x greater than TFMPP) and sub-nanomolar D4 affinity (Ki=1.3 nM in optimized leads). Differentiate your CNS pipeline or leverage the validated 45% overall yield for Urapidil API synthesis. Avoid generic substitution; only the 2-methoxy isomer guarantees this receptor profile.

Molecular Formula C11H17BrN2O
Molecular Weight 273.174
CAS No. 10093-96-6
Cat. No. B592543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl-piperazine)
CAS10093-96-6
Molecular FormulaC11H17BrN2O
Molecular Weight273.174
Structural Identifiers
SMILESCOC1CNCCN1C2=CC=CC=C2.Br
InChIInChI=1S/C11H16N2O.BrH/c1-14-11-9-12-7-8-13(11)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H
InChIKeyFESVEZKLVPFJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl-piperazine) CAS 10093-96-6: Phenylpiperazine Pharmacophore for Serotonergic and Adrenergic Research


1-(2-Methoxyphenyl-piperazine) (CAS 10093-96-6), also known as ortho-methoxyphenylpiperazine (oMeOPP) or 2-MeOPP, is a phenylpiperazine derivative that serves as a privileged pharmacophore in medicinal chemistry, particularly for targeting serotonin (5-HT) and adrenergic receptors [1]. The compound is a member of the piperazines class [2] and has been extensively utilized as a key building block in the synthesis of novel 5-HT1A receptor ligands, α1-adrenoceptor antagonists, and dopamine D4 receptor modulators [3].

1-(2-Methoxyphenyl-piperazine) (10093-96-6): Why Positional Isomers and Analogs Cannot Be Interchanged


Phenylpiperazine derivatives exhibit profound functional divergence based on subtle changes in substitution pattern. For instance, the ortho-methoxy substitution of 1-(2-methoxyphenyl-piperazine) confers a distinct pharmacological profile—acting as a 5-HT1A partial agonist with high selectivity [1]—that differs fundamentally from its meta-substituted isomer (mMPP), which acts as a 5-HT2C agonist [2]. Similarly, compared to the potent 5-HT agonist TFMPP, 2-MeOPP demonstrates a 12.5-fold improvement in 5-HT1 site selectivity [3]. These structural nuances dictate that generic substitution with other phenylpiperazines will result in divergent receptor activation, functional activity, and downstream biological outcomes, making precise compound selection critical for reproducible research and industrial application.

Quantitative Differentiation of 1-(2-Methoxyphenyl-piperazine) vs. Closest Analogs


5-HT1A Receptor Binding Affinity and 12.5-Fold Improved Selectivity Over TFMPP

1-(2-Methoxyphenyl)piperazine (2-MPP) exhibits a Ki of 35 nM for 5-HT1 sites, comparable to the recognized 5-HT agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) (Ki = 20 nM) [1]. Critically, 2-MPP displays a 100-fold selectivity for 5-HT1 sites, representing a 12.5-fold improvement over the 8-fold selectivity observed for TFMPP [1]. Furthermore, independent binding data confirm a Ki of 9.5 nM for the 5-HT1A receptor using [3H]5-HT radioligand displacement [2].

Serotonin receptor pharmacology 5-HT1A agonist Radioligand binding

Superior Acaricidal Potency Against Dermatophagoides farinae Compared to DEET and 1-Phenylpiperazine

In a filter paper bioassay against the house-dust mite Dermatophagoides farinae, 1-(2-methoxyphenyl)piperazine exhibited an LD50 of 3.65 μg cm⁻², demonstrating 5.7-fold greater toxicity than the standard repellent DEET (LD50 = 20.64 μg cm⁻²) [1]. The compound also outperformed the structurally related 1-phenylpiperazine (LD50 = 4.75 μg cm⁻²) by 1.3-fold [1].

Acaricide discovery Pest management Filter paper bioassay

Divergent 5-HT2C Receptor Functional Activity vs. meta-Methoxyphenylpiperazine (mMPP)

Crystallographic and computational studies reveal that the ortho-methoxy substitution of 1-(2-methoxyphenyl)piperazine (oMPP) and the meta-methoxy substitution of 1-(3-methoxyphenyl)piperazine (mMPP) result in opposite functional activities at the 5-HT2C receptor [1]. oMPP is predicted and confirmed to act as an antagonist, whereas mMPP acts as an agonist [1]. This divergence arises from distinct conformational preferences around the phenyl-nitrogen bond, with the ortho-methoxy group favoring a conformation associated with antagonism [1].

5-HT2C receptor pharmacology Functional selectivity Conformational analysis

Dopamine D4 Receptor Affinity and Structure-Activity Relationship Foundation

The 1-(2-methoxyphenyl)piperazine scaffold serves as a critical starting point for developing dopamine D4 receptor ligands. Parent compound derivatives with specific N-4 substituents, such as benzamide derivative 11 (Ki = 1.3 nM) and ketone 12 (Ki = 1.7 nM), achieve high affinity for human cloned D4 receptors, with benzamide 11 also demonstrating selectivity over D2 and α1 receptors [1]. The unsubstituted parent compound exhibits Ki values of 8.0 nM for D4, but also high D2 affinity, highlighting the necessity of the 2-methoxyphenyl group for D4 recognition while underscoring the need for additional structural optimization to achieve selectivity [1].

Dopamine D4 receptor Antipsychotic drug discovery Structure-activity relationship

Alpha1-Adrenoceptor Affinity Enables Antiarrhythmic and Antihypertensive Derivative Development

The 2-methoxyphenylpiperazine core confers high affinity for α1-adrenoceptors, a property exploited in the development of cardiovascular agents [1]. Derivatives such as HBK-10, HBK-16, HBK-17, HBK-18, and HBK-19 have demonstrated potent α1A-adrenolytic properties and significant antiarrhythmic effects in adrenaline-induced arrhythmia models [1]. The parent scaffold's α1-affinity is also evidenced by its use in technetium-99m radioligands that exhibit subnanomolar affinity for 5-HT1A and remarkably high affinity for α1-adrenergic receptors [2].

Alpha1-adrenoceptor Cardiovascular pharmacology Antiarrhythmic agents

Improved Synthetic Utility as Key Intermediate for Urapidil Production

An improved synthetic route to the antihypertensive drug Urapidil utilizes 1-(2-methoxyphenyl)piperazine as the starting material in an addition reaction with oxetane, catalyzed by Yb(OTf)₃ in acetonitrile [1]. This process yields the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which is purified by recrystallization, facilitating large-scale production with an overall yield of approximately 45% [1].

Process chemistry API intermediate Catalytic synthesis

Evidence-Backed Application Scenarios for 1-(2-Methoxyphenyl-piperazine) Procurement


Development of Selective 5-HT1A Receptor Agonists for CNS Disorders

Researchers developing novel 5-HT1A-targeted therapeutics for anxiety, depression, or schizophrenia should select 1-(2-methoxyphenyl-piperazine) as the core pharmacophore due to its demonstrated 100-fold selectivity for 5-HT1 sites—a 12.5-fold improvement over the widely used comparator TFMPP [1]. The compound's Ki of 9.5-35 nM at 5-HT1A [2] provides a robust starting point for further optimization of potency and CNS penetration.

Design of Dopamine D4 Receptor Modulators for Antipsychotic Drug Discovery

The 2-methoxyphenylpiperazine moiety is essential for dopamine D4 receptor recognition, as evidenced by parent compound Ki values of 8.0 nM at D4 and optimized derivatives achieving sub-nanomolar affinity (Ki = 1.3 nM) with D2/α1 selectivity [1]. Procurement of this compound is strategically justified for medicinal chemistry campaigns aiming to develop novel D4-selective agents with reduced extrapyramidal side effect liability.

Synthesis of Dual-Action Cardiovascular Agents Targeting α1-Adrenoceptors

Given the demonstrated high affinity of 2-methoxyphenylpiperazine derivatives for α1-adrenoceptors and their significant antiarrhythmic effects in preclinical models [1], this compound serves as a critical building block for developing new antihypertensive and antiarrhythmic therapeutics. The scaffold's dual 5-HT1A/α1 profile offers opportunities for multimodal cardiovascular pharmacology.

Large-Scale Production of Urapidil and Related API Intermediates

Industrial process chemists can leverage the validated synthetic route utilizing 1-(2-methoxyphenyl-piperazine) to produce the key Urapidil intermediate with a reported 45% overall yield [1]. The Yb(OTf)₃-catalyzed addition to oxetane followed by recrystallization enables scalable manufacturing, making this compound a cost-effective starting material for API production.

Technical Documentation Hub

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